molecular formula C8H9FN2O2 B13910864 6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid

6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid

Cat. No.: B13910864
M. Wt: 184.17 g/mol
InChI Key: JUCLTSPERQTCMM-UHFFFAOYSA-N
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Description

6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid is a chemical compound that belongs to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorinated isopropyl group at the 6th position and a carboxylic acid group at the 4th position of the pyridazine ring. The unique structure of this compound imparts specific physicochemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines.

    Introduction of the Fluorinated Isopropyl Group: The fluorinated isopropyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid is unique due to the specific combination of a fluorinated isopropyl group and a carboxylic acid group on the pyridazine ring. This unique structure imparts distinct physicochemical properties and potential biological activities, making it valuable for various applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

6-(2-fluoropropan-2-yl)pyridazine-4-carboxylic acid

InChI

InChI=1S/C8H9FN2O2/c1-8(2,9)6-3-5(7(12)13)4-10-11-6/h3-4H,1-2H3,(H,12,13)

InChI Key

JUCLTSPERQTCMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=CC(=C1)C(=O)O)F

Origin of Product

United States

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